molecular formula C26H28N4O3 B11440621 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B11440621
M. Wt: 444.5 g/mol
InChI Key: CPVOGJFLGWDEIF-UHFFFAOYSA-N
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Description

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a butoxyphenyl group, a pyrazolopyrazine core, and an ethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions The initial step often includes the preparation of the pyrazolopyrazine core through cyclocondensation reactionsCommon reagents used in these reactions include various alkyl halides, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound acts as a core protein allosteric modulator (CpAM), which disrupts the assembly of viral capsids and inhibits viral replication . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide apart is its pyrazolopyrazine core, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and antiviral agents .

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C26H28N4O3/c1-3-5-16-33-22-12-8-20(9-13-22)23-17-24-26(32)29(14-15-30(24)28-23)18-25(31)27-21-10-6-19(4-2)7-11-21/h6-15,17H,3-5,16,18H2,1-2H3,(H,27,31)

InChI Key

CPVOGJFLGWDEIF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)CC

Origin of Product

United States

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